3-Bromo-7-iodoquinoline
Overview
Description
3-Bromo-7-iodoquinoline is a compound with the molecular formula C9H5BrIN . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
The synthesis of 3-Bromo-7-iodoquinoline and its derivatives has been achieved through various methods. One such method involves the Suzuki coupling reaction . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic chemistry to synthesize various organic compounds .Molecular Structure Analysis
The molecular structure of 3-Bromo-7-iodoquinoline is represented by the InChI code1S/C9H5BrIN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H
. This indicates the presence of a quinoline core structure with bromine and iodine substituents at the 3rd and 7th positions respectively . Chemical Reactions Analysis
Quinoline, the core structure of 3-Bromo-7-iodoquinoline, is known to undergo various chemical reactions. It forms a salt with acids and undergoes electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
3-Bromo-7-iodoquinoline is a solid substance with a molecular weight of 333.95 . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
3-Bromo-7-iodoquinoline: is a vital scaffold in drug discovery due to its structural significance in medicinal chemistry . It serves as a core structure for synthesizing various biologically active compounds. Its derivatives are explored for potential therapeutic effects, including antimalarial, antibacterial, and anticancer activities.
Organic Synthesis
This compound is used extensively in synthetic organic chemistry for constructing complex molecules . Its reactivity allows for various substitutions and transformations, enabling the synthesis of a wide range of quinoline derivatives with diverse properties and applications.
Agrochemical Research
Quinoline derivatives, including 3-Bromo-7-iodoquinoline , find applications in agrochemicals . They are used in the development of new pesticides and herbicides, contributing to the agricultural industry by protecting crops from pests and diseases.
Material Science
In the field of material science, 3-Bromo-7-iodoquinoline is utilized for developing organic electronic materials . Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Photocatalytic Applications
The compound’s structure is conducive to photocatalytic reactions, which are essential in green chemistry for the synthesis of environmentally friendly products . It can be used to catalyze reactions under light irradiation, reducing the need for harsh chemicals.
Bio-organic and Bio-organometallic Chemistry
3-Bromo-7-iodoquinoline: is also significant in bio-organic and bio-organometallic studies . It helps in understanding the interaction between organic molecules and metals, which is crucial for the development of new catalysts and biomedical applications.
Safety and Hazards
Future Directions
Quinoline and its derivatives, including 3-Bromo-7-iodoquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, serving as a vital scaffold for leads in drug discovery . Future research may focus on the synthesis of novel quinoline derivatives and the exploration of their biological activities .
Mechanism of Action
Target of Action
3-Bromo-7-iodoquinoline is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its versatile applications in the fields of industrial and synthetic organic chemistry . Quinoline and its derivatives play a major role in medicinal chemistry, often serving as a scaffold for drug discovery . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes at the molecular and cellular levels
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, but the exact pathways and downstream effects would depend on the specific targets of the compound .
Result of Action
As a quinoline derivative, it may share some of the biological and pharmaceutical activities observed for other compounds in this class . .
properties
IUPAC Name |
3-bromo-7-iodoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrIN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYRRYFIHUENHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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